6-甲氧基吡啶甲酸肼

描述

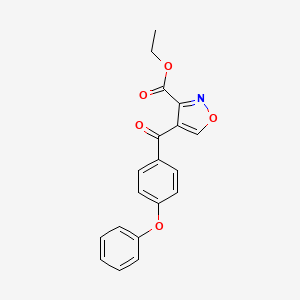

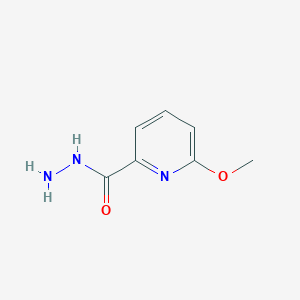

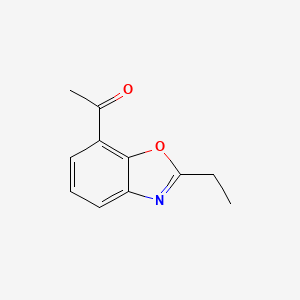

6-Methoxypicolinohydrazide, also known as 6-MPH, is a hydrazide compound. It has a molecular formula of C7H9N3O2 and a molecular weight of 167.16500 . It has gained attention in various fields of research and industry.

Synthesis Analysis

The synthesis of 6-Methoxypicolinohydrazide involves a reaction that was stirred at 23 °C for 16 h . More details about the synthesis process can be found in the literature .

Molecular Structure Analysis

The molecular structure of 6-Methoxypicolinohydrazide is represented by the formula C7H9N3O2 . The exact mass is 167.06900 .

Chemical Reactions Analysis

The chemical reactions involving 6-Methoxypicolinohydrazide are complex and require further study . The reaction was stirred at 23 °C for 16 h .

Physical And Chemical Properties Analysis

6-Methoxypicolinohydrazide has a density of 1.245g/cm3 and a melting point of 155-156ºC . It has a PSA of 77.24000 and a LogP of 0.78490 . The index of refraction is 1.562 .

科学研究应用

癌症研究中的微管蛋白聚合抑制

6-甲氧基吡啶甲酸肼衍生物,例如 3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯,已显示出作为微管蛋白聚合抑制剂的潜力。这种抑制活性有助于其对人类癌细胞的抗增殖作用,使其成为癌症研究中关注的主题 (Minegishi 等,2015)。

抗菌和抗疟疾活性

研究报告了 6-甲氧基吡啶甲酸肼相关化合物在抗菌和抗疟疾活性方面的有效性。例如,由 6-甲氧基喹啉-8-胺合成的化合物对引起疟疾的寄生虫恶性疟原虫表现出显着的活性,并显示出显着的选择性 (Hochegger 等,2021)。

神经发生和药理学特征

与 6-甲氧基吡啶甲酸肼在结构上相关的 6-甲氧基-1,2,3,4-四氢-β-咔啉已被研究其在神经发生中的潜力。发现它可以在体外刺激早期神经发生和神经元成熟,大概通过血清素能和褪黑激素能刺激 (de la Fuente Revenga 等,2015)。

癌症治疗中的微管蛋白聚合

对与 6-甲氧基吡啶甲酸肼相关的甲氧基取代化合物的进一步研究揭示了它们在抑制微管蛋白聚合中的作用。这些发现对于细胞抑制剂而言意义重大,因为此类化合物可以破坏微管装配,从而抑制癌细胞生长 (Gastpar 等,1998)。

抗 HIV 活性

已经设计了源自 6-甲氧基-3,4-二氢喹啉-1(2H)-基的化合物,并显示出抑制 HIV-1 RT 的活性,表明在抗 HIV 疗法中的潜在应用。其中一些化合物表现出显着的抗 HIV 活性,具有良好的安全性指数 (Chander 等,2016)。

安全和危害

作用机制

Mode of Action

The mode of action of 6-Methoxypicolinohydrazide is currently unknown due to the lack of specific studies on this compound

Pharmacokinetics

The pharmacokinetic properties of 6-Methoxypicolinohydrazide have been partially characterized . The compound has a high gastrointestinal (GI) absorption, indicating good oral bioavailability . This suggests that it is unlikely to cause drug-drug interactions through these enzymes . The compound has a logP value of 1.59, indicating a balance between hydrophilicity and lipophilicity, which is important for drug distribution .

生化分析

Biochemical Properties

6-Methoxypicolinohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, 6-Methoxypicolinohydrazide can act as an inhibitor for certain enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 6-Methoxypicolinohydrazide on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Methoxypicolinohydrazide can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 6-Methoxypicolinohydrazide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Furthermore, 6-Methoxypicolinohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxypicolinohydrazide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 6-Methoxypicolinohydrazide can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are particularly evident in in vitro studies, where prolonged treatment with the compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 6-Methoxypicolinohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 6-Methoxypicolinohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

6-Methoxypicolinohydrazide is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridine nucleotide-dependent oxidoreductases, which play a crucial role in the catabolism and anabolism of pyridine derivatives. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Methoxypicolinohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within various cellular compartments. Additionally, 6-Methoxypicolinohydrazide can bind to intracellular proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

6-Methoxypicolinohydrazide exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a crucial role in directing 6-Methoxypicolinohydrazide to specific subcellular compartments, thereby modulating its biochemical activity and cellular effects .

属性

IUPAC Name |

6-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZSCQXNOIDMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640064 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855784-42-8 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)